3-(2-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid
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Overview
Description
3-(2-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid is an organic compound that features a trifluoromethyl group and a dimethylsulfamoylphenyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid typically involves multiple steps:
Formation of the Dimethylsulfamoylphenyl Intermediate: This step involves the reaction of a suitable phenyl derivative with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.
Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid under suitable conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
3-(2-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid has several scientific research applications:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the dimethylsulfamoyl group can modulate its chemical reactivity and stability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-N,N-Dimethylsulfamoylphenyl)-4-trifluoromethylbenzoic acid
- 3-(2-N,N-Dimethylsulfamoylphenyl)-5-chlorobenzoic acid
- 3-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid
Uniqueness
3-(2-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both the trifluoromethyl and dimethylsulfamoyl groups, which impart distinct chemical properties such as increased lipophilicity, enhanced metabolic stability, and specific binding interactions. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-[2-(dimethylsulfamoyl)phenyl]-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO4S/c1-20(2)25(23,24)14-6-4-3-5-13(14)10-7-11(15(21)22)9-12(8-10)16(17,18)19/h3-9H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIACXZUWVRSWRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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